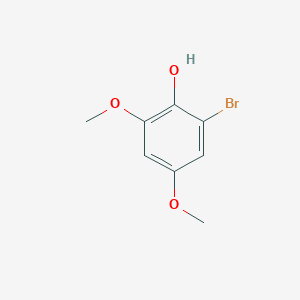

2-Bromo-4,6-dimethoxyphenol

Description

Contextual Significance of Halogenated Phenolic Compounds in Organic Synthesis and Reactivity

Halogenated phenols are a pivotal class of intermediates in organic synthesis. The presence of a halogen atom on the phenolic ring significantly influences the molecule's electronic properties and reactivity, making these compounds valuable precursors for a wide range of more complex molecules. They are instrumental in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. google.com

The halogen substituent serves as a versatile functional handle for various chemical transformations. A primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. This reactivity is fundamental to building complex molecular scaffolds. Furthermore, the halogen atom can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions.

While traditional halogenation methods often employ hazardous reagents and can lack precise control over the position of halogenation, modern synthetic strategies, including the use of enzymes called halogenases, offer greener and more selective alternatives. google.com The enzymatic approach, often operating in aqueous solutions at ambient temperatures, can reduce the generation of unwanted byproducts.

Overview of Substituted Dimethoxyphenol Derivatives in Mechanistic and Synthetic Studies

Substituted dimethoxyphenol derivatives are frequently employed in mechanistic and synthetic studies to probe reaction pathways and to serve as building blocks for complex natural products and functional materials. The methoxy (B1213986) groups, being electron-donating, activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions.

For instance, dimethoxyphenol derivatives are utilized in studies of oxidative coupling reactions, which are crucial for the synthesis of biphenolic compounds, many of which exhibit significant biological activity. researchgate.net The enzymatic dimerization of compounds like 2,6-dimethoxyphenol (B48157) using laccases can produce valuable bioactive dimers. researchgate.net Mechanistic investigations involving dimethoxyphenols have provided insights into radical-mediated processes and the factors that control chemoselectivity and regioselectivity in complex reactions. researchgate.net

Furthermore, functionalized dimethoxyphenols are used as monomers for the synthesis of novel polymers. patsnap.comgoogle.com These bio-based polymers can exhibit enhanced properties such as higher glass transition temperatures and improved thermal stability compared to polymers derived from other lignin-based monomers. patsnap.comgoogle.com The synthesis of 2,6-dimethoxyphenol itself can be achieved from the corresponding dibromophenol through a copper-catalyzed reaction with sodium methoxide (B1231860), highlighting the synthetic interplay between halogenated and methoxylated phenols. google.com

Research Trajectories and Academic Significance of 2-Bromo-4,6-dimethoxyphenol

While extensive research on many isomers of brominated dimethoxyphenols is available, this compound (CAS Number: 1219618-88-8) is a more specialized subject of academic investigation. sigmaaldrich.combldpharm.com Its significance largely stems from its potential as a highly functionalized building block in organic synthesis. The unique arrangement of its substituents—an ortho-bromo group and two meta-methoxy groups relative to the hydroxyl function—offers distinct reactivity patterns.

The presence of the bromine atom ortho to the hydroxyl group, flanked by a methoxy group, makes it a candidate for directed metallation reactions, where the hydroxyl group can direct a metal-halogen exchange or deprotonation at a specific site. Such reactivity is crucial for constructing highly substituted aromatic systems in a controlled manner.

The synthesis of related brominated dimethoxyphenols often involves the electrophilic bromination of a dimethoxyphenol precursor. cdnsciencepub.com For example, the bromination of 3,5-dimethoxyphenol (B141022) with one equivalent of bromine preferentially yields the 2-bromo isomer. cdnsciencepub.com This suggests a likely synthetic route to this compound would involve the controlled bromination of 2,4-dimethoxyphenol.

The academic interest in this compound and its relatives lies in their utility for creating more complex molecules, potentially with applications in medicinal chemistry or materials science. The combination of a reactive bromine site for cross-coupling and the modulating electronic effects of the methoxy groups make it a versatile tool for synthetic chemists.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1219618-88-8 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₈H₉BrO₃ | bldpharm.com |

| Molecular Weight | 233.06 g/mol | sigmaaldrich.combldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO3 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

2-bromo-4,6-dimethoxyphenol |

InChI |

InChI=1S/C8H9BrO3/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,10H,1-2H3 |

InChI Key |

DDGDLIFRYYVSJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Bromo 4,6 Dimethoxyphenol and Analogous Structures

Direct Bromination Approaches to Functionalized Phenols

Direct bromination stands as the most common strategy for synthesizing brominated phenols. The high electron density of the phenolic ring makes it susceptible to electrophilic attack by brominating agents. However, this high reactivity can also lead to multiple brominations and mixtures of isomers. nih.gov Therefore, the development of methodologies that precisely control the reaction outcome is a key focus of research. The choice of the brominating reagent, solvent, and catalytic system is crucial for achieving high yields and selectivity. beilstein-journals.orgnih.gov

Regioselective Bromination of Dimethoxyphenol Precursors

The synthesis of 2-Bromo-4,6-dimethoxyphenol specifically involves the regioselective bromination of a suitable dimethoxyphenol precursor. The two methoxy (B1213986) groups (-OCH₃) and the hydroxyl group (-OH) are strong activating, ortho-para directing groups. Their positions on the aromatic ring dictate the site of electrophilic attack by the incoming bromine atom. For instance, in a precursor like 3,5-dimethoxyphenol (B141022), the activating groups direct the substitution to the 2, 4, or 6 positions. cdnsciencepub.comresearchgate.net Achieving selectivity for a single position often requires careful control of reaction conditions.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds like phenols. wikipedia.org It is considered a safer and more manageable source of electrophilic bromine compared to elemental bromine. nih.gov The reaction mechanism can be complex, sometimes involving the in-situ generation of a low concentration of molecular bromine. cdnsciencepub.com The selectivity of NBS bromination can be significantly influenced by the solvent and the presence of catalysts. wikipedia.orgnih.gov For example, using dimethylformamide (DMF) as a solvent often promotes high para-selectivity in the bromination of phenols. wikipedia.org In the case of highly activated substrates, such as dimethoxyphenols, controlling the stoichiometry of NBS is critical to prevent over-bromination. Solid-state bromination using NBS has also been explored, sometimes yielding exclusively nuclear brominated products with high selectivity. rsc.org

Table 1: Examples of Phenol (B47542) Bromination using NBS

| Substrate | Reaction Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Phenol | NBS, Diisopropylamine, CH₂Cl₂ | 2,6-Dibromophenol (B46663) | 91% | oup.com |

| o-Cresol | NBS, Diisopropylamine, CH₂Cl₂ | 6-Bromo-2-methylphenol | 86% | oup.com |

| 3,5-Dimethoxyphenol | NBS, Acetic Acid/Dichloromethane (B109758) | 2-Bromo-3,5-dimethoxyphenol | - |

Elemental bromine (Br₂) is the classic reagent for electrophilic aromatic bromination. quora.com The outcome of the reaction with phenols is highly dependent on the solvent used. researchgate.netkhanacademy.org In polar, protic solvents like water, phenol reacts with bromine water to readily form 2,4,6-tribromophenol, as the solvent enhances the ionization of the phenol to the more reactive phenoxide ion. quora.comyoutube.com In contrast, using non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures can lead to the formation of monobrominated products, yielding a mixture of ortho- and para-bromophenol. quora.comgoogle.com For dimethoxyphenol precursors, the choice of solvent is equally critical. For example, the bromination of 3,5-dimethoxyphenol with elemental bromine in chloroform (B151607) or methylene (B1212753) chloride can produce di- or tri-bromo derivatives depending on the amount of bromine used. cdnsciencepub.com

Table 2: Influence of Solvent on the Bromination of Phenol with Br₂

| Solvent | Product(s) | Key Observation | Reference |

|---|---|---|---|

| Water (Bromine Water) | 2,4,6-Tribromophenol | Multiple substitutions occur due to high activation in polar solvent. | quora.comkhanacademy.org |

| Carbon Disulfide (CS₂) | Mixture of o-bromophenol and p-bromophenol | Non-polar solvent moderates reactivity, favoring monobromination. | quora.com |

| Chloroform/Methylene Chloride | Di- and Tribromo-3,5-dimethoxyphenol | Allows for controlled multiple brominations based on stoichiometry. | cdnsciencepub.com |

The bromination of substituted 2,6-dimethoxyphenols provides a direct route to various analogs. The existing substituents on the ring, in addition to the hydroxyl and two methoxy groups, direct the position of the incoming bromine. For instance, bromination of 2,6-dimethoxyphenol (B48157) itself would be expected to occur at the para-position (C4) due to the directing influence of the hydroxyl and methoxy groups. Indeed, a practical synthesis of 4-bromo-2,6-dimethoxyphenol (B2557263) has been reported using an I(III)-based reagent system. rsc.org Similarly, the bromination of 2,6-dimethoxy-4-methylphenol (B1584894) with bromine in glacial acetic acid and 1,2-dichloropropane (B32752) yields 3-bromo-2,6-dimethoxy-4-methylphenol with high selectivity and yield. google.com This demonstrates the ability to precisely install a bromine atom on an already substituted dimethoxyphenol ring.

Table 3: Synthesis of Brominated 2,6-Dimethoxyphenol Analogs

| Precursor | Brominating Agent/System | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dimethoxyphenol | PIDA-AlBr₃ System | 4-Bromo-2,6-dimethoxyphenol | 52% | rsc.org |

Exploration of Emerging Bromination Reagents and Catalytic Systems

To overcome the limitations of traditional brominating agents, such as harsh conditions or low selectivity, modern organic synthesis has focused on developing novel reagents and catalytic systems. beilstein-journals.org These advanced methods often offer milder reaction conditions, higher yields, and improved regioselectivity.

Emerging systems for phenol bromination include:

Visible-light Photoredox Catalysis : This method uses a photoredox catalyst, such as Ru(bpy)₃Cl₂, to generate bromine in situ from a bromide source under irradiation with visible light. This approach is noted for its mild conditions and high chemo- and regioselectivity. beilstein-journals.orgnih.gov

Oxidative Bromination : These systems generate the electrophilic brominating agent in situ from an inexpensive bromide salt (like KBr or NH₄Br) using an oxidant. nih.gov A variety of oxidants have been employed, including Oxone®, H₂O₂, and bromate. nih.govthieme-connect.com A system using KBr with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) has shown excellent regioselectivity for the monobromination of phenols, strongly favoring the para position. nih.gov

Novel Brominating Agents : Reagents such as bromodimethylsulfonium bromide (BDMS) offer regioselective monobromination of activated phenols under mild conditions. researchgate.net Pyridinium dichlorobromate has also been introduced as a stable and reactive source of positive bromine for aromatic compounds. thieme-connect.com

TMSBr/Sulfoxide (B87167) Systems : A combination of trimethylsilyl (B98337) bromide (TMSBr) and a bulky sulfoxide has been developed for the mild and highly para-selective bromination of phenols. The thioether byproduct is believed to interact with the phenol's hydroxyl group, sterically blocking the ortho positions and directing the bromination to the para site. chemistryviews.org

Functional Group Interconversion and Derivatization Routes to this compound

Besides direct bromination, this compound and its analogs can be accessed through the chemical modification of other molecules, a strategy known as functional group interconversion. This approach can be particularly useful when direct bromination of the desired precursor is problematic or leads to poor selectivity.

One such strategy involves the methoxylation of a polybrominated phenol. For example, a process for preparing 2,6-dimethoxyphenol involves reacting 2,6-dibromophenol with sodium methoxide (B1231860) in the presence of a cuprous salt catalyst. google.com While this example leads to the precursor, a similar strategy could theoretically be applied to a tribrominated phenol, followed by selective debromination to arrive at the target molecule.

Another route involves the transformation of a different functional group into a bromine atom, though this is less common for phenols. More relevant is the construction of the phenol ring itself from brominated precursors. For instance, 4,6-dimethoxy-2-phenylbenzofurans have been synthesized from the one-pot reaction of 3,5-dimethoxyphenol and α-bromoacetophenones, demonstrating how brominated starting materials can be used to build more complex phenolic structures. researchgate.net

Synthetic Pathways from Other Halogenated Phenols

A viable strategy for synthesizing substituted phenols involves the modification of existing halogenated precursors. For instance, the synthesis of 2,6-dimethoxyphenol, a direct precursor to the target compound, can be achieved starting from a di-halogenated phenol. One documented method involves the nucleophilic substitution of bromine atoms with methoxy groups.

In a representative synthesis, 2,6-dibromophenol is treated with sodium methoxide in the presence of a copper salt catalyst, such as cuprous iodide or cuprous bromide. prepchem.comgoogle.com The reaction is typically conducted in a solvent mixture of methanol (B129727) and dimethylformamide (DMF) and heated under reflux. prepchem.comgoogle.com The copper catalyst is essential for facilitating the substitution of the aryl bromides, a reaction that is otherwise difficult to achieve. This process transforms a readily available di-halogenated phenol into a key dimethoxy-substituted intermediate, which can then undergo further functionalization, such as targeted bromination, to yield more complex structures like this compound.

Precursor Synthesis of 2,6-Dimethoxyphenol

The compound 2,6-dimethoxyphenol is a critical starting material for the synthesis of this compound. Several methods for its preparation have been reported, primarily starting from pyrogallol (B1678534).

One common industrial method involves the selective methylation of pyrogallol. chemicalbook.comguidechem.com A modern approach utilizes dimethyl carbonate as a non-toxic methylating agent in the presence of a catalyst. google.compatsnap.com A patented method describes a continuous production process using a microreactor. google.compatsnap.com In this process, pyrogallol and dimethyl carbonate are dissolved in methanol with tetrabutylammonium (B224687) bromide (TBAB) as a catalyst. google.compatsnap.com The solution is pumped through a microreactor heated to a specific temperature under pressure. google.compatsnap.com This method is noted for its high yield, purity, and simple post-reaction workup, which typically involves distillation to isolate the 2,6-dimethoxyphenol. google.compatsnap.com

The following table, based on data from a patented synthesis, illustrates the effect of reaction temperature on the yield and purity of 2,6-dimethoxyphenol in a microreactor system. patsnap.com

| Temperature (°C) | Yield (%) | Purity (%) | Reactants | Catalyst | Solvent | Pressure |

|---|---|---|---|---|---|---|

| 120 | 86 | 97 | Pyrogallol, Dimethyl Carbonate | Tetrabutylammonium Bromide (TBAB) | Methanol | 5 MPa |

| 130 | 92 | 99 | Pyrogallol, Dimethyl Carbonate | Tetrabutylammonium Bromide (TBAB) | Methanol | 5 MPa |

| 135 | 91 | 99 | Pyrogallol, Dimethyl Carbonate | Tetrabutylammonium Bromide (TBAB) | Methanol | 5 MPa |

Another established method involves the demethylation of 3,4,5-trimethoxybenzoic acid (TMBA). prepchem.com By heating TMBA with potassium hydroxide (B78521) in ethylene (B1197577) glycol, both demethylation and decarboxylation occur to produce 2,6-dimethoxyphenol. prepchem.com

Optimization of Reaction Parameters for Enhanced Chemical Yield and Regioselectivity

The successful synthesis of a target molecule like this compound from its precursor, 2,6-dimethoxyphenol, hinges on the careful optimization of reaction parameters. Electrophilic aromatic substitution reactions, such as bromination, are highly sensitive to conditions which dictate the final yield and the specific position (regioselectivity) of the incoming bromo group.

Effects of Temperature, Solvent Systems, and Reagent Stoichiometry

The control of temperature, the choice of solvent, and the precise molar ratios of reactants are paramount in directing the outcome of the bromination of phenols.

Temperature: Lower temperatures are generally preferred to minimize side reactions and prevent over-bromination. For the bromination of phenol with bromine in carbon disulfide, the reaction is best conducted at temperatures below 5°C in a salt and ice mixture. orgsyn.org Maintaining low temperatures reduces the formation of di- and tri-brominated byproducts, thus increasing the yield of the desired mono-brominated product. orgsyn.org

Solvent Systems: The solvent not only dissolves the reactants but can also influence the reactivity of the electrophile and stabilize intermediates. Common solvents for bromination include carbon disulfide, acetic acid, and methanol. orgsyn.orgmdpi.com The use of ACS-grade methanol in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) has been shown to be highly effective for the selective ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS). mdpi.com This system can achieve high yields (>86%) and excellent regioselectivity in short reaction times. mdpi.com

Reagent Stoichiometry: The molar ratio of the phenolic substrate to the brominating agent is a critical factor for achieving mono-substitution. Using one equivalent of the brominating agent, such as N-bromosuccinimide (NBS), is crucial for maximizing the yield of the mono-brominated product while minimizing the formation of the dibromo derivative. mdpi.com For example, in the synthesis of 4-bromo-2,6-dimethylphenol, controlling the stoichiometry is key to preventing the formation of unwanted over-brominated isomers.

The following table summarizes various reaction conditions used for the bromination of different phenolic substrates, highlighting the impact of different reagents and solvents on the reaction outcome.

| Substrate | Brominating Agent | Catalyst/Acid | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Phenol | Bromine (Br₂) | None | Carbon Disulfide | < 5°C | Yields p-bromophenol (80-84%) | orgsyn.org |

| p-Substituted Phenols | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (pTsOH) | Methanol | Room Temp | Selective mono ortho-bromination | mdpi.com |

| Isovanillin | Bromine (Br₂) | Iron filings / NaOAc | Acetic Acid | Room Temp | Yields 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) (83%) | nih.gov |

| 3,5-Dimethoxyphenol | Bromine (Br₂) (2 equiv.) | None | Chloroform | Not specified | High yield of 2,6-dibromo-3,5-dimethoxyphenol (B13935199) | cdnsciencepub.com |

Advanced Purification Techniques for Isolating Synthetic Intermediates and Target Compounds

After the synthesis, isolating the target compound and any intermediates from byproducts and unreacted starting materials is a critical step. Advanced purification techniques are employed to achieve the high degree of purity required for subsequent use.

Column Chromatography: This is a fundamental technique for the purification of brominated phenols. The crude reaction mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.com A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates based on their polarity. For example, brominated phenols can be purified using dichloromethane or a 1% methanol in dichloromethane mixture as the eluent. mdpi.com For cleanup of soil extracts containing brominated phenols, a Florisil cartridge with dichloromethane as the elution solvent has proven effective. psu.eduresearchgate.net

Recrystallization: This technique is used to obtain highly pure crystalline products. The crude solid product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. chemicalbook.com The choice of solvent is crucial; for bromophenol blue, a mixed solvent of glacial acetic acid and acetone (B3395972) is effective. chembk.com For p-bromophenol, solvents such as chloroform, carbon tetrachloride, or petroleum ether can be used, although obtaining a perfectly pure product may require subsequent centrifugation. orgsyn.orgchemicalbook.com A mixture of water and methanol is also commonly used for the recrystallization of phenolic compounds. prepchem.com

Analytical Verification: The purity and identity of the isolated compounds are confirmed using analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of the final product and quantifying its presence. psu.edunih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4,6 Dimethoxyphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Nucleus

Electronic and Steric Influence of Methoxy (B1213986) and Bromo Substituents on Ring Activation and Directivity

The propensity of the 2-Bromo-4,6-dimethoxyphenol ring to undergo electrophilic aromatic substitution is determined by the cumulative effects of its substituents. The hydroxyl (-OH) and methoxy (-OCH3) groups are powerful activating groups due to their ability to donate electron density to the aromatic ring via resonance (+R effect). This effect significantly outweighs their electron-withdrawing inductive effect (-I effect), leading to a net increase in the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. ohsu.edu

Conversely, the bromine (-Br) substituent is a deactivating group. Its strong inductive effect (-I effect) withdraws electron density from the ring, making it less reactive than benzene. However, like the hydroxyl and methoxy groups, it possesses lone pairs of electrons that can participate in resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.

In this compound, the hydroxyl group at C1 and the methoxy groups at C4 and C6 are the dominant activating forces. The bromine at C2 provides a deactivating inductive effect and some steric hindrance at the adjacent C3 position. The directing effects of these groups are summarized below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Hydroxyl (-OH) | C1 | Activating (+R > -I) | Ortho, Para |

| Bromo (-Br) | C2 | Deactivating (-I > +R) | Ortho, Para |

| Methoxy (-OCH3) | C4 | Activating (+R > -I) | Ortho, Para |

| Methoxy (-OCH3) | C6 | Activating (+R > -I) | Ortho, Para |

This table summarizes the electronic influence and directing effects of the substituents on the this compound ring.

Regioselectivity Patterns in Subsequent Electrophilic Transformations

For a subsequent electrophilic substitution on this compound, the potential sites for attack are the C3 and C5 positions. The regioselectivity is dictated by the combined directing influences of the existing four substituents.

Attack at C3: This position is ortho to the C4-methoxy group and para to the C6-methoxy group. Both of these are strongly activating and directing to this position. However, C3 is also ortho to the bulky bromine atom at C2, which presents significant steric hindrance.

Attack at C5: This position is ortho to both the C4- and C6-methoxy groups and para to the C1-hydroxyl group. All three of these powerful activating groups strongly direct an incoming electrophile to the C5 position.

Therefore, electrophilic attack is overwhelmingly favored at the C5 position. This position is electronically activated by three powerful +R groups (-OH, C4-OCH3, C6-OCH3) and is sterically less hindered compared to the C3 position, which is adjacent to the bromine atom. While direct studies on this specific molecule are scarce, the principles of electrophilic aromatic substitution strongly predict poor regioselectivity for reactions like formylation on similarly substituted, electron-rich benzofuran (B130515) nuclei. mdpi.com

Reactions Involving the Bromine Substituent as a Leaving Group

The bromine atom at the C2 position can be displaced through several reaction types, making it a valuable handle for further molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. smolecule.com The reaction typically proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge throughout the aromatic system. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for C-C Bond Formation

The bromine substituent serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. uni-muenchen.de

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. 4-Bromo-2,6-dimethoxyphenol (B2557263) has been successfully used as a substrate in Suzuki coupling reactions. polimi.it The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, also typically catalyzed by palladium. While less common than Suzuki coupling due to the toxicity of tin reagents, it is a versatile method. For instance, various aryl bromides have been successfully coupled using Stille reactions, and the methodology is adaptable to a range of substrates. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net The Negishi reaction is known for its high reactivity and functional group tolerance. rsc.org Although specific examples with this compound are not prominent in the literature, the reaction is widely applicable to aryl bromides. researchgate.net

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Suzuki-Miyaura | Boronic acid / ester | Pd(0) complexes (e.g., Pd(PPh3)4) | Mild conditions, stable reagents, requires base. nih.gov |

| Stille | Organostannane (R-SnBu3) | Pd(0) complexes | Tolerant of many functional groups, toxic byproducts. nih.gov |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complexes | High reactivity, sensitive to air/moisture. researchgate.netrsc.org |

This table provides a comparative overview of major metal-catalyzed cross-coupling reactions applicable to this compound.

Reductive Debromination Pathways and Selectivity Studies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. The process is often a key step in synthetic sequences where bromine is used as a temporary protecting or directing group. cdnsciencepub.com

Anaerobic biodegradation pathways for polybrominated compounds often proceed via reductive debromination. researchgate.net In a laboratory setting, chemical methods are more common. However, the success of these reactions can be highly substrate-dependent. For example, studies on related brominated phloroglucinol (B13840) methyl ethers have shown that debromination with reagents like sodium sulfite (B76179) can be challenging. Specifically, compounds such as 2,6-dibromo-3,5-dimethoxyphenol (B13935199) were found to resist debromination under conditions that were effective for other isomers. cdnsciencepub.com This suggests that the electronic and steric environment in this compound could influence the feasibility and choice of reagents for a successful reductive debromination.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, readily participating in oxidation, etherification, and esterification reactions. These transformations are fundamental for creating new molecular architectures and functionalizing the core phenolic structure.

The oxidation of phenols to quinones is a classic transformation, and this compound and its isomers can be converted to quinoidal structures using various oxidizing agents. The electron-donating methoxy groups facilitate this oxidation process. Chemical oxidation can be achieved with reagents like potassium ferricyanide (B76249) or manganese dioxide (MnO₂), which have been used to convert aromatic precursors into quinoidal products in quantitative yields. Current time information in Bangalore, IN.mdpi.com For instance, the oxidation of related electron-rich phenols to their corresponding p-benzoquinones has been demonstrated using environmentally benign systems like hydrogen peroxide (H₂O₂) with a proline organocatalyst. lew.ro

Electrochemical methods also provide a controlled means of oxidation. researchgate.net Anodic oxidation of phenolic compounds can proceed via a one-electron transfer to form a phenoxy radical intermediate, which can then be further oxidized to quinoidal species. researchgate.net The potential required for this electrochemical reaction is a direct measure of the molecule's reactivity. researchgate.net

Below is a table summarizing various methods for the oxidation of dimethoxyphenols.

| Starting Material (Analogue) | Oxidizing Agent/Method | Product Type | Reference |

| 4-Bromo-2,6-dimethoxyphenol | Potassium Ferricyanide, MnO₂ | Quinoidal Structures | Current time information in Bangalore, IN., mdpi.com |

| 3,5-Dimethoxyphenol (B141022) | H₂O₂-Proline System | 2,6-Dimethoxy-p-benzoquinone | lew.ro |

| Various Phenolic Compounds | Anodic (Electrochemical) Oxidation | Quinones, Polymeric Films | researchgate.net |

The phenolic hydroxyl group of this compound serves as a key handle for functionalization through etherification and esterification. These reactions allow for the attachment of various organic moieties, altering the molecule's physical and chemical properties.

A primary example of etherification is the conversion of the phenol (B47542) to its corresponding methyl ether. In a procedure analogous to the Williamson ether synthesis, 4-bromo-2,6-dimethoxyphenol is first treated with a base like sodium methoxide (B1231860) to form the more nucleophilic phenoxide ion. google.com Subsequent reaction with an alkylating agent, such as dimethyl sulfate, yields the ether product, in this case, 5-bromo-1,2,3-trimethoxybenzene. google.com

More complex ethers can also be synthesized. The sodium or potassium salt of 2,6-dimethoxyphenol (B48157) (a close analogue) reacts with 2-(α-bromoacetyl)-phenoxathiin in the presence of a crown ether catalyst (e.g., 18C6). lew.ro The crown ether complexes the alkali metal cation, creating a highly reactive "naked" phenoxide anion that readily displaces the bromide via an SN2 reaction to form a complex aryloxyacetyl ether. lew.ro This highlights the utility of the phenolic hydroxyl in constructing elaborate molecular frameworks.

Furthermore, reactions like hydroxyethylation, where 2,6-dimethoxyphenol is reacted with ethylene (B1197577) oxide under basic conditions, can introduce an alcohol-terminated side chain, which itself can be further functionalized, for example, through esterification.

Dimerization and Oligomerization Studies

This compound can undergo dimerization and oligomerization through both enzymatic and non-enzymatic pathways. These reactions typically proceed via the coupling of radical intermediates generated by oxidation of the phenolic hydroxyl group.

Enzymes, particularly laccases, are highly efficient catalysts for the oxidation of phenols. The enzymatic catalysis of a closely related substrate, 2,6-dimethoxyphenol (2,6-DMP), provides a well-studied model. Laccase oxidizes the phenol to a phenoxy radical species, which is stabilized by resonance, with significant spin density at the para-position. The subsequent coupling of two of these para-radical species results in the formation of a C-C linked dimer, specifically 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol.

The radical coupling mechanism is not limited to C-C bond formation. Depending on the substrate and reaction conditions, C-O coupling is also possible, leading to different dimeric structures. lookchem.com The study of phenoxy radical coupling using the enzymatic secretome of Botrytis cinerea has revealed various coupling patterns, including C-C and C-O linkages in different phenolic compounds. lookchem.com These enzymatic reactions are a cornerstone of understanding the biogenesis of many natural biphenolic compounds. core.ac.uk

| Enzyme System | Substrate (Analogue) | Mechanism | Product | Reference |

| Laccase | 2,6-Dimethoxyphenol | Phenoxy Radical Generation, Radical Coupling | 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol | |

| Botrytis cinerea Secretome | Various Stilbenes/Phenylpropanoids | Phenoxy Radical Generation | C-C and C-O Coupled Dimers/Oligomers | lookchem.com |

Non-enzymatic methods can also be employed to generate dimers and larger oligomers from this compound and its analogues. These methods include direct oxidative polymerization and metal-catalyzed cross-coupling reactions.

A notable example is the oxidative polymerization of 4-bromo-2,6-dimethoxyphenol. rsc.org Using a catalyst system of copper(I) chloride in pyridine (B92270) and bubbling oxygen through the reaction mixture, the phenol monomer can be converted into a high molecular weight polymer. rsc.org This polymer was described as a light yellow, fibrous solid that could be cast into a tough, flexible film, demonstrating the formation of long polymeric chains. rsc.org The mechanism involves the oxidative coupling of phenoxy radicals, similar to enzymatic processes but driven by a chemical catalyst.

In addition to polymerization, defined dimers and oligomers can be synthesized using modern cross-coupling techniques. Stille and Suzuki coupling reactions have been used to link 4-bromo-2,6-dimethoxyphenol units to other aromatic cores, such as bithiophene. Current time information in Bangalore, IN.mdpi.com While not a direct dimerization through oxidative coupling, these methods represent a rational, non-enzymatic approach to forming oligomeric structures based on the bromo-dimethoxyphenol scaffold. Current time information in Bangalore, IN.mdpi.com

| Method | Monomer | Reagents/Catalyst | Product | Reference |

| Oxidative Polymerization | 4-Bromo-2,6-dimethoxyphenol | CuCl, Pyridine, O₂ | High Molecular Weight Polymer | rsc.org |

| Stille Coupling | 4-Bromo-2,6-dimethoxyphenol | 5,5'-bis(trimethylstannyl)2,2'-bithiophene, Pd(PPh₃)₄ | Bithiophene-phenol Adduct | Current time information in Bangalore, IN. |

A comprehensive article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Despite conducting extensive searches for detailed experimental data for the specific chemical compound "this compound" (CAS RN: 57165-44-9), the required spectroscopic information is not available in publicly accessible scientific literature and databases.

The instructions to generate thorough, informative, and scientifically accurate content with detailed research findings and data tables for the following sections cannot be fulfilled:

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,6 Dimethoxyphenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

While spectral data for structurally similar compounds—such as 2-Bromo-4-methoxyphenol, 2-Bromo-6-methoxyphenol, and 2-Bromo-4,6-dimethylphenol—are available, the strict requirement to focus solely on 2-Bromo-4,6-dimethoxyphenol prevents the use of this information. Generating an article without verified, specific data for the target compound would result in speculation and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies of 2 Bromo 4,6 Dimethoxyphenol

Chemical Reactivity Descriptors and Reaction Pathway Modeling

Global Reactivity Descriptors

Commonly studied global reactivity descriptors include:

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard" and is generally less reactive. Conversely, a "soft" molecule has a small energy gap and is more reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates the ease of electron cloud modification.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

The calculation of these parameters is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). researchgate.netresearchgate.net While specific values for 2-Bromo-4,6-dimethoxyphenol are not available in the cited literature, a hypothetical data table based on such a computational study is presented below to illustrate the concept.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for this specific compound.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 |

| Chemical Softness | S | 1 / η | 0.43 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.66 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, key reactions for investigation would include electrophilic bromination and oxidation.

Electrophilic Bromination: The presence of activating methoxy (B1213986) and hydroxyl groups on the phenol (B47542) ring makes it susceptible to further electrophilic substitution. Computational studies can predict the most likely sites for bromination by analyzing the electron density distribution and the stability of the intermediate carbocations (sigma complexes). While the bromination of various phenols has been studied, a specific computational analysis of the electrophilic bromination mechanism for this compound is not detailed in the available literature. researchgate.net

Oxidation: Phenolic compounds can undergo oxidation to form quinone-type structures. Theoretical modeling can help in understanding the oxidation mechanism, including the initial steps of electron and proton transfer. Computational studies on related phenols suggest that the reaction pathway and products are highly dependent on the substituents present on the aromatic ring.

To investigate these reaction mechanisms, computational methods such as DFT would be employed to calculate the geometries and energies of reactants, intermediates, transition states, and products. This would allow for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods are frequently used to predict the NLO properties of new materials. researchgate.nettandfonline.com

The key NLO properties that would be investigated for this compound are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of the first-order hyperpolarizability is a primary indicator of a potentially useful NLO material. researchgate.net These properties are typically calculated using DFT or ab initio methods. researchgate.net The presence of electron-donating groups (methoxy and hydroxyl) and an electron-withdrawing group (bromo) on the aromatic ring of this compound suggests that it could possess NLO properties due to intramolecular charge transfer.

While specific NLO studies on this compound are not found in the searched literature, studies on similar compounds indicate that the magnitude of the NLO response is sensitive to the nature and position of the substituents. researchgate.netresearchgate.net A hypothetical data table illustrating the kind of results a computational NLO study would yield is provided below.

Table 2: Hypothetical Non-Linear Optical Properties of this compound (Note: The following data is illustrative and not based on actual experimental or computational results for this specific compound.)

| Property | Symbol | Hypothetical Value |

|---|---|---|

| Dipole Moment (Debye) | μtot | 3.5 |

| Mean Polarizability (esu) | ⟨α⟩ | 2.0 x 10-23 |

| First Hyperpolarizability (esu) | βtot | 1.5 x 10-30 |

Applications of 2 Bromo 4,6 Dimethoxyphenol As a Versatile Chemical Synthon and in Advanced Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The unique arrangement of functional groups on the 2-Bromo-4,6-dimethoxyphenol ring makes it an ideal starting material for the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions, while the phenol (B47542) and methoxy (B1213986) groups can direct further substitutions or be modified themselves.

Precursor to Diversely Substituted Phenolic Compounds

This compound is an excellent precursor for a variety of substituted phenolic compounds. The bromine atom can be readily replaced through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. This method is known for its mild reaction conditions and tolerance of a broad range of functional groups. researchgate.net It is widely used in the synthesis of biaryl compounds, which are important skeletons for functional materials and biologically active compounds.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating carbon-carbon bonds and is used in the preparation of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org It has become a fundamental tool in organic synthesis for creating aryl amines, which are prevalent in natural products, pharmaceuticals, and materials science. rug.nl

These cross-coupling reactions, summarized in the table below, demonstrate the utility of this compound in generating molecular diversity.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., boronic acid) | Carbon-Carbon | Palladium catalyst with a phosphine ligand and a base |

| Heck Reaction | Alkene | Carbon-Carbon | Palladium catalyst with a base |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen | Palladium catalyst with a phosphine ligand and a base |

Synthesis of Heterocyclic Systems and Polyaromatic Architectures

The reactivity of this compound also extends to the synthesis of more complex ring systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. Polycyclic aromatic hydrocarbons (PAHs) are also of significant interest for their electronic properties.

The functional groups of this compound can be utilized in cyclization reactions to build fused ring systems. For example, the phenolic hydroxyl group can act as a nucleophile in intramolecular reactions to form oxygen-containing heterocycles. Furthermore, the bromine atom allows for annulation strategies, where additional rings are fused onto the existing benzene (B151609) ring through a sequence of reactions, often involving cross-coupling followed by cyclization. The synthesis of complex polyheterocyclic compounds can be achieved through methods like [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins. mdpi.com Brominated polycyclic aromatic hydrocarbons are also valuable precursors for creating donor-acceptor materials with applications in organic electronics. nih.gov

Derivatization for Agrochemical Intermediates (focus on synthetic routes)

Phenolic compounds are important in the development of agrochemicals due to their biological activities, including antibacterial, insecticidal, and herbicidal properties. google.com this compound can be derivatized to produce intermediates for the synthesis of new and effective agrochemicals.

A key synthetic route involves the nitration of a related brominated phenol, 2-bromo-4-fluorophenol, to produce 2-bromo-4-fluoro-6-nitrophenol, a compound with demonstrated fungicidal and herbicidal activity. google.com While not directly starting from this compound, this highlights a common strategy where the bromine and phenol groups are used as synthetic handles. The bromine can be used for coupling reactions as described previously, and the phenol group can be converted into other functionalities or used to modulate the electronic properties of the molecule to enhance its biological activity. For instance, the synthesis of 2,6-dimethoxy-3-bromo-4-methylphenol, an important intermediate, is achieved through the highly selective monobromination of 2,6-dimethoxy-4-methylphenol (B1584894). google.com

Integration into Functional Organic Materials and Polymers

The unique electronic and structural features of this compound make it a valuable precursor for the development of functional organic materials and polymers with tailored properties.

Precursors for Polymeric Materials with Defined Architectures

This compound can serve as a monomer precursor for the synthesis of specialized polymers. The bromine atom provides a site for polymerization through cross-coupling reactions, such as Suzuki or Heck polymerizations, allowing for the creation of conjugated polymers. These polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The phenolic hydroxyl group can also be modified to introduce polymerizable groups. For example, it can be reacted with other molecules to create monomers with vinyl or other reactive functionalities that can undergo radical polymerization. mdpi.com This allows for the incorporation of the dimethoxyphenol unit into a variety of polymer backbones, imparting specific properties such as thermal stability, redox activity, or specific optical characteristics.

Role in the Development of Functional Organic Materials (e.g., Azobenzene derivatives)

This compound is a useful building block for smaller functional organic molecules, such as azobenzene derivatives. Azobenzenes are a class of photoswitchable molecules that can isomerize between their trans and cis forms upon irradiation with light. This property makes them attractive for applications in molecular switches, optical data storage, and photopharmacology.

A synthetic route to bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives has been reported. beilstein-journals.org In this synthesis, the bromo- and methoxy-substituted aniline precursors are key. The presence of the 2-bromo-6-methoxy substitution pattern was found to lower the pKa of the resulting azonium ion. beilstein-journals.org While this particular substitution made the azonium form less suitable for biological applications under physiological pH, the neutral form of the compound still exhibited trans-to-cis photoisomerization with blue-green light and showed slow thermal relaxation. beilstein-journals.org This demonstrates how the substitution pattern derived from precursors like this compound can be used to fine-tune the photophysical properties of functional molecules.

Incorporation into Advanced Chemical Structures (e.g., Schiff Bases for optical or electronic applications)

This compound serves as a valuable precursor in the synthesis of more complex molecular architectures, notably Schiff bases, which are renowned for their diverse applications in materials science. The presence of the hydroxyl group on the phenolic ring allows for a straightforward condensation reaction with primary amines to form the characteristic imine or azomethine (-C=N-) linkage of a Schiff base. The bromo and dimethoxy substituents on the aromatic ring of the phenol play a crucial role in modulating the electronic and, consequently, the optical properties of the resulting Schiff base derivatives.

The synthesis of Schiff bases from phenolic precursors is a well-established chemical transformation. While direct studies on Schiff bases derived from this compound are not extensively documented in publicly available research, the synthesis and properties of closely related analogues provide significant insights. For instance, the Schiff base 2-[(4-Bromophenyl)iminomethyl]-3,5-dimethoxyphenol has been synthesized by the refluxing of 2-hydroxy-4,6-dimethoxybenzaldehyde with 4-bromoaniline in ethanol. This reaction highlights the general methodology applicable to the formation of Schiff bases from substituted phenols.

The structural framework of these Schiff bases is of particular interest. X-ray diffraction studies on analogous compounds reveal that they often exist in the phenol-imine tautomeric form, stabilized by a strong intramolecular O—H···N hydrogen bond. The planarity of the molecule can be influenced by the steric and electronic nature of the substituents on both the phenolic and amine-derived aromatic rings.

The true potential of incorporating this compound into Schiff bases lies in the tunability of their optical and electronic properties. Schiff bases are known to exhibit a range of interesting phenomena, including photochromism and thermochromism, which are changes in color upon exposure to light and heat, respectively. These properties are often linked to the tautomerism between the enol-imine and keto-amine forms of the molecule.

Furthermore, the extensive π-conjugated system in these molecules makes them candidates for nonlinear optical (NLO) materials. NLO materials have applications in technologies such as optical communications and data storage. The introduction of electron-donating (dimethoxy) and electron-withdrawing (bromo) groups on the phenoxy moiety can enhance the intramolecular charge transfer characteristics, which is a key factor for a significant NLO response.

The electronic properties of these Schiff bases can be further exploited through the formation of metal complexes. The imine nitrogen and the phenolic oxygen atoms can act as coordination sites for metal ions, leading to the formation of stable Schiff base metal complexes. These complexes often exhibit distinct electronic spectra and can have applications in areas such as catalysis and as sensors. For example, the electronic spectra of metal complexes with bromo- and methoxy-substituted Schiff base ligands show bands corresponding to both ligand-to-metal charge transfer and d-d electronic transitions.

Below are tables summarizing key data related to the synthesis and properties of Schiff bases structurally similar to those that would be derived from this compound, providing a basis for understanding their potential applications.

| Compound Name | Reactants | Reaction Conditions | Yield (%) |

| 2-[(4-Bromophenyl)iminomethyl]-3,5-dimethoxyphenol | 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-bromoaniline | Reflux in ethanol | 69 |

| (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and 2-methoxyaniline | Reflux in ethanol | 70 |

| (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | 2-Hydroxy-5-methoxy benzaldehyde and 2-bromo-3-methylaniline | Reflux in ethanol | 70 |

Q & A

Basic: What are the established synthetic routes for 2-Bromo-4,6-dimethoxyphenol, and what are their critical reaction parameters?

Answer:

The synthesis of this compound typically involves electrophilic aromatic bromination of 2,6-dimethoxyphenol derivatives. Key methods include:

- Direct Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., acetic acid) under controlled temperatures (0–25°C). Regioselectivity is influenced by electron-donating methoxy groups .

- Halogen Exchange : Substituting chlorine or iodine in pre-halogenated dimethoxyphenol precursors via nucleophilic displacement, often requiring catalysts like CuBr .

Critical Parameters : Solvent polarity, temperature, and stoichiometry of brominating agents significantly impact yield and purity. For example, excess Br₂ may lead to di-substitution byproducts .

Advanced: How do reaction conditions (e.g., solvent, catalyst) modulate regioselectivity in bromination of dimethoxyphenol derivatives?

Answer:

Regioselectivity in bromination is governed by:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-bromination due to steric hindrance from methoxy groups. Protic solvents (e.g., acetic acid) may promote ortho-bromination via hydrogen bonding .

- Catalysts : Lewis acids like FeCl₃ enhance electrophilic attack at electron-rich positions. For example, FeCl₃ in dichloromethane directs bromination to the 4-position in 2,6-dimethoxyphenol .

- Temperature : Lower temperatures (0–5°C) reduce kinetic competition, improving selectivity for mono-brominated products .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy :

- GC-MS : Fragmentation patterns (e.g., loss of Br⁻ at m/z 79/81) confirm molecular identity. Column choice (e.g., DB-5MS) optimizes separation .

- FT-IR : O-H stretching (3200–3400 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) validate functional groups .

Advanced: How can computational models (e.g., C-PCM solvation) predict electronic properties and reactivity of this compound?

Answer:

The Conductor-like Polarizable Continuum Model (C-PCM) calculates solvation effects on molecular properties:

- Electrostatic Potential Maps : Highlight electron-deficient regions (near Br) prone to nucleophilic attack .

- HOMO-LUMO Gaps : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). For this compound, a narrow HOMO-LUMO gap (~4.5 eV) suggests high reactivity with palladium catalysts .

- Solvent Interactions : Simulate solvent stabilization of intermediates, aiding in optimizing reaction conditions .

Data Contradiction: How to resolve discrepancies in reported yields for bromination reactions of dimethoxyphenol derivatives?

Answer:

Contradictions often arise from:

- Purity of Starting Materials : Trace moisture or impurities in 2,6-dimethoxyphenol can alter reaction kinetics. Use Karl Fischer titration to verify anhydrous conditions .

- Analytical Variability : Differing GC-MS integration methods may overestimate yields. Cross-validate with ¹H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

- Reaction Setup : Stirring efficiency and inert atmosphere (N₂/Ar) affect reproducibility. Document parameters rigorously .

Advanced: What are the biochemical applications of this compound derivatives in enzyme inhibition studies?

Answer:

- Enzyme Probes : Bromine acts as a heavy atom for X-ray crystallography, aiding in resolving enzyme-ligand binding sites. Derivatives like Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid inhibit tyrosine kinases via competitive binding .

- Mechanistic Studies : The compound’s phenolic hydroxyl group participates in hydrogen bonding with catalytic residues (e.g., in hydrolases), analyzed via isothermal titration calorimetry (ITC) .

- Metabolic Pathway Analysis : Radiolabeled ¹⁴C derivatives track metabolic incorporation in lignin-degrading fungi, revealing catabolic pathways .

Basic: What safety and handling protocols are critical for this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye contact with corrosive bromine byproducts .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HBr gas) .

- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced: How does halogen substitution (Br vs. Cl/I) alter the biological activity of dimethoxyphenol derivatives?

Answer:

- Bioavailability : Bromine’s larger atomic radius enhances lipophilicity, improving cell membrane penetration compared to Cl derivatives .

- Enzyme Binding : Iodine derivatives (e.g., 2-Bromo-4,6-diiodopyridin-3-ol) show stronger van der Waals interactions with hydrophobic enzyme pockets, increasing inhibition potency .

- Toxicity : Br-substituted compounds exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to I analogs due to slower metabolic release of halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.